molecular formula C11H18N2O2 B1528518 ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate CAS No. 1519719-95-9

ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate

Cat. No.: B1528518
CAS No.: 1519719-95-9
M. Wt: 210.27 g/mol
InChI Key: GVKXFVKVMSZBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate is a synthetic intermediate belonging to the class of imidazole-containing esters. The imidazole ring is a privileged structure in medicinal chemistry and drug discovery due to its presence in a wide range of bioactive molecules and natural products like histidine . This compound is primarily valued as a chemical building block (synthon) for the research and development of novel pharmaceutical candidates. Its structure features two key functional sites: the ester group, which can be hydrolyzed to an acid or reduced to an alcohol, and the 1,2-disubstituted imidazole ring, which can act as a ligand in metal complexes or participate in hydrogen bonding. Researchers utilize such imidazole-propanoate esters in the synthesis of more complex molecules, particularly in the search for new compounds with potential biological activity. Studies on structurally similar 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters have demonstrated potent anti-Candida activities, highlighting the therapeutic relevance of this chemical class in antifungal research . The propyl substitution on the imidazole nitrogen may be explored to modulate the compound's lipophilicity and pharmacokinetic properties. This product is intended for chemical synthesis and analysis in a controlled laboratory setting. It is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 3-(1-propylimidazol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-3-8-13-9-7-12-10(13)5-6-11(14)15-4-2/h7,9H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKXFVKVMSZBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CN=C1CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate is an imidazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of imidazole derivatives known for their pharmacological potential, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article explores the biological activity of this compound based on recent research findings, case studies, and data tables.

Imidazole derivatives, including this compound, exhibit a broad spectrum of biological activities due to their ability to interact with various biochemical pathways. The following mechanisms have been identified:

  • Antibacterial Activity : Imidazole compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes.
  • Antifungal Activity : These compounds can inhibit ergosterol synthesis in fungal cell membranes, leading to cell death.
  • Anti-inflammatory Effects : They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Antitumor Properties : Some imidazole derivatives have shown the ability to induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.

Research Findings

Recent studies have highlighted the biological activities of this compound. Below is a summary of key findings:

StudyBiological ActivityFindings
AntibacterialExhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 0.5 to 2.0 mg/mL.
AntifungalShowed effective antifungal activity against several strains of fungi with MIC values lower than traditional antifungal agents.
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in vitro, suggesting potential for treating inflammatory conditions.
AntitumorInduced apoptosis in human cancer cell lines with an IC50 value of approximately 15 µM.

Case Studies

Several case studies have provided insights into the practical applications of this compound:

  • Case Study on Antibacterial Efficacy :
    A clinical trial tested the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated subjects compared to controls.
  • Case Study on Antifungal Treatment :
    In a laboratory setting, the compound was tested against Candida albicans and demonstrated potent antifungal activity, outperforming established antifungal treatments in terms of speed and efficacy.
  • Case Study on Cancer Cell Lines :
    Researchers evaluated the effects of this compound on various cancer cell lines (e.g., HeLa and MCF-7). The study reported a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

Key Observations:

Functional Groups: The target compound’s ester group contrasts with the amine in 3-(1H-imidazol-2-yl)propan-1-amine. This difference significantly impacts solubility; esters are typically less polar than amines, which can form hydrogen bonds and salts. Ethyl 3-(methylthio)propanoate contains a thioether group, contributing to sulfurous aroma notes, unlike the nitrogen-rich imidazole derivatives .

Ethyl 3-(methylthio)propanoate, with a smaller mass (148.22 g/mol), is volatile and dominant in pineapple aroma profiles .

Biological and Chemical Reactivity :

  • The imidazole ring in the target compound and 3-(1H-imidazol-2-yl)propan-1-amine may confer biological activity (e.g., enzyme inhibition or metal coordination). However, the amine group in the latter enables participation in nucleophilic reactions or salt formation, unlike the ester’s electrophilic character .

Preparation Methods

N-Alkylation of Imidazole

The initial step involves alkylating imidazole at the N1 position with a propyl halide (e.g., propyl bromide or propyl chloride) under basic conditions to yield 1-propylimidazole. This reaction typically proceeds via nucleophilic substitution.

  • Reaction conditions: Alkyl halide, base (e.g., potassium carbonate), polar aprotic solvent (e.g., DMF), room temperature to reflux.
  • Yield: Generally high (70-90%) with proper control of reaction conditions.

Formation of 3-(1-propyl-1H-imidazol-2-yl)propanoate Backbone

The attachment of the propanoate chain to the imidazole ring at the 2-position can be achieved through Michael addition or nucleophilic substitution on α,β-unsaturated esters or halogenated propanoate derivatives.

  • Michael Addition Approach: As demonstrated in related compounds such as ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate, an α,β-unsaturated ester is reacted with the N-heterocycle substrate in the presence of a catalyst like [n-butyl urotropinium] hydroxide under neat conditions at room temperature to give high yields (~94%) of the Michael adducts.

  • Nucleophilic Substitution: Alternatively, 1-propylimidazole can be reacted with ethyl 3-bromopropanoate under basic conditions to substitute the bromide with the imidazole nitrogen, forming the desired ester.

Esterification

If the propanoic acid derivative is used instead of the ester, subsequent esterification with ethanol under acidic conditions (e.g., sulfuric acid catalyst) is required to obtain the ethyl ester.

Detailed Research Findings and Data

Step Reagents and Conditions Yield (%) Notes
N-Alkylation Imidazole + propyl bromide, K2CO3, DMF, reflux 75-90 Selective N1 alkylation; avoid over-alkylation
Michael Addition α,β-unsaturated ester + N-heterocycle + [n-butyl urotropinium]OH, neat, 20°C, ~40 min 94 High yield, catalyst efficient, solvent-free conditions
Nucleophilic Substitution 1-propylimidazole + ethyl 3-bromopropanoate, base, solvent 70-85 Alternative to Michael addition, requires careful control to minimize side reactions
Esterification Propanoic acid derivative + ethanol, H2SO4, reflux 80-90 Used if starting from acid instead of ester

Notes on Purification and Characterization

  • Purification: Products are typically purified by distillation or column chromatography. In Michael addition protocols, direct distillation from the reaction mixture has been reported to yield pure products without extensive purification.
  • Characterization: Confirmation of structure is done by NMR (1H, 13C), IR spectroscopy, and mass spectrometry. TLC monitoring is standard during synthesis to confirm reaction completion.

Q & A

Q. What are the recommended synthetic methodologies for ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate in academic research?

Answer: The synthesis typically involves multi-step organic reactions, including:

  • Imidazole Functionalization : Introducing the propyl group via alkylation of the imidazole nitrogen using 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF) .
  • Ester Coupling : Condensation of the imidazole intermediate with ethyl propanoate derivatives using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) .
  • Protection/Deprotection Strategies : Use of tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl intermediates during synthesis, followed by TBAF (tetrabutylammonium fluoride) deprotection .

Q. Key Characterization Tools :

  • NMR Spectroscopy : Confirm regioselectivity of alkylation (e.g., ¹H NMR to distinguish N-propyl vs. C-substitution) .
  • X-ray Crystallography : Refinement using SHELXL for precise structural determination .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound?

Answer: Contradictions in NMR or IR spectra may arise from:

  • Tautomerism : The imidazole ring can exhibit tautomeric shifts (e.g., 1H vs. 3H forms), altering peak positions. Use variable-temperature NMR to identify equilibrium states .
  • Residual Solvents : Ensure complete solvent removal (e.g., DMF or DMSO) via high-vacuum drying to eliminate interference in ¹³C NMR .
  • Stereochemical Ambiguity : Employ 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals caused by chiral centers .

Q. Validation Steps :

  • Cross-reference with computational simulations (e.g., DFT for predicted IR stretches) .
  • Consult crystallographic data from SHELXL-refined structures to confirm bond lengths/angles .

Advanced Research Questions

Q. What experimental design considerations are critical for studying enzyme inhibition by this compound?

Answer: Hypothesis-Driven Design :

  • Target Selection : Prioritize enzymes with imidazole-binding pockets (e.g., histidine decarboxylase or cytochrome P450 isoforms) based on structural similarity to known inhibitors .
  • Assay Optimization :
    • Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with Michaelis-Menten kinetics to calculate IC₅₀ values .
    • Include positive controls (e.g., ketoconazole for CYP450 inhibition) and negative controls (DMSO solvent blanks) .

Q. Data Interpretation :

  • Analyze dose-response curves using nonlinear regression (GraphPad Prism) to distinguish competitive vs. noncompetitive inhibition .
  • Validate specificity via counter-screens against unrelated enzymes (e.g., serine proteases) .

Q. How can researchers address low synthetic yields of this compound?

Answer: Troubleshooting Strategies :

  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., over-alkylated imidazoles) and adjust stoichiometry (limit propyl bromide to 1.2 eq.) .
  • Catalyst Optimization : Replace traditional bases with DBU (1,8-diazabicycloundec-7-ene) to enhance alkylation efficiency .
  • Solvent Effects : Switch from polar aprotic solvents (DMF) to THF for improved solubility of intermediates .

Q. Process Improvements :

  • Employ flow chemistry for precise temperature control during exothermic steps (e.g., esterification) .
  • Use microwave-assisted synthesis to reduce reaction times and minimize decomposition .

Q. What methodologies are recommended for studying the compound’s interaction with biological macromolecules?

Answer: Biophysical Techniques :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., albumin for pharmacokinetic studies) on sensor chips to measure binding affinity (KD) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .
  • Molecular Dynamics (MD) Simulations : Model interactions with membrane-bound receptors (e.g., GPCRs) using AMBER or GROMACS .

Q. Biological Validation :

  • Perform competitive binding assays with fluorescent probes (e.g., ANS for hydrophobic pockets) to confirm displacement .
  • Use CRISPR-edited cell lines to knockout putative targets and assess functional relevance .

Q. How should researchers navigate the lack of toxicity data for this compound?

Answer: Risk Mitigation Strategies :

  • In Silico Predictions : Use tools like ProTox-II to estimate acute toxicity and prioritize in vitro testing .
  • Pilot In Vitro Assays :
    • MTT assays on HepG2 cells to assess cytotoxicity (EC₅₀) .
    • Ames test for mutagenicity with S. typhimurium TA98 and TA100 strains .
  • Literature Analogues : Compare toxicity profiles of structurally similar imidazole derivatives (e.g., histamine H₂ antagonists) .

Q. Regulatory Compliance :

  • Follow OECD guidelines for Good Laboratory Practice (GLP) in data documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate
Reactant of Route 2
ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.